molecular formula C15H12N8O2 B2358772 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034351-15-8

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2358772
CAS No.: 2034351-15-8
M. Wt: 336.315
InChI Key: ASABLDHNHKLOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolo[4,3-a]pyrazine core . This core is a nitrogen-containing heterocycle, which is a common feature in many physiologically active compounds and drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The hydrazine group of the starting compound was substituted via nucleophilic reaction using hydrazine hydrate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Pathways and Heterocyclic Derivatives : The compound's core structure serves as a precursor in synthesizing a variety of heterocyclic derivatives. These derivatives are synthesized through reactions with active methylene compounds, aliphatic amines, and heterocyclic amines, leading to the formation of substituted pyridines, bipyrazoles, pyrazolylisoxazoles, and other complex heterocycles. Such processes underscore the versatility of the compound in generating biologically active molecules with potential therapeutic applications (Riyadh, 2011).

  • Anticancer and Antimicrobial Properties : Compounds synthesized from this chemical structure have been evaluated for their cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and HEPG2 (liver cancer), showing inhibition effects comparable to standard treatments. Additionally, antimicrobial activity against various pathogens has been documented, highlighting the compound's potential as a basis for developing new anticancer and antimicrobial agents (Riyadh, 2011).

  • Anticonvulsant Activity : Derivatives of this compound have shown potent anticonvulsant activity in preclinical models. This suggests its utility in the development of new treatments for epilepsy and other seizure disorders, expanding the compound's therapeutic potential beyond antimicrobial and anticancer applications (Kelley et al., 1995).

  • Antioxidant and Anti-proliferative Effects : Some synthesized derivatives exhibit significant antioxidant activity, surpassing that of reference antioxidants. Moreover, certain compounds demonstrate moderate anti-proliferative potential against cancer cell lines, indicating the compound's contribution to the development of antioxidants and anticancer agents (Bekircan et al., 2005).

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge in human health . Triazolo[4,3-a]pyrazine derivatives, including “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide”, represent a promising class of compounds for further exploration in this field .

Mechanism of Action

Target of Action

Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria, including staphylococcus aureus and escherichia coli . Therefore, it’s plausible that this compound may also target bacterial cells.

Mode of Action

Given the antibacterial activity of similar compounds , it’s possible that this compound may also act through one of these mechanisms.

Result of Action

Given the potential antibacterial activity of similar compounds , it’s possible that this compound may lead to bacterial cell death or growth inhibition.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O2/c24-14(11-8-18-23(21-11)10-4-2-1-3-5-10)17-9-12-19-20-13-15(25)16-6-7-22(12)13/h1-8H,9H2,(H,16,25)(H,17,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABLDHNHKLOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.